Cellopentaose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Research:

Cellopentaose serves as a substrate for studying and characterizing cellulases, enzymes that break down cellulose into glucose. By analyzing the interaction between cellopentaose and different cellulases, researchers can gain insights into the enzyme's mechanism of action, substrate specificity, and potential for improving biofuel production from lignocellulosic biomass [1].

Source

Glycosylation Studies:

Cellopentaose plays a crucial role in investigating glycosylation, the process of attaching sugars to other molecules. Researchers utilize it to understand how enzymes catalyze the formation of specific glycosidic linkages, which are essential for various biological functions like cell-cell communication and protein modification [2].

Source

Prebiotic Research:

Scientists are exploring the potential of cellopentaose as a prebiotic, a non-digestible food component that promotes the growth of beneficial gut bacteria. Studies investigate its ability to modulate gut microbiota composition and its potential health benefits, such as improved digestion and immune function [3].

Source

Material Science Applications:

Cellopentaose finds potential applications in developing novel functional materials due to its unique properties. Researchers are exploring its use in the synthesis of hydrogels, which are water-swollen networks with potential applications in drug delivery, wound healing, and tissue engineering [4].

Source

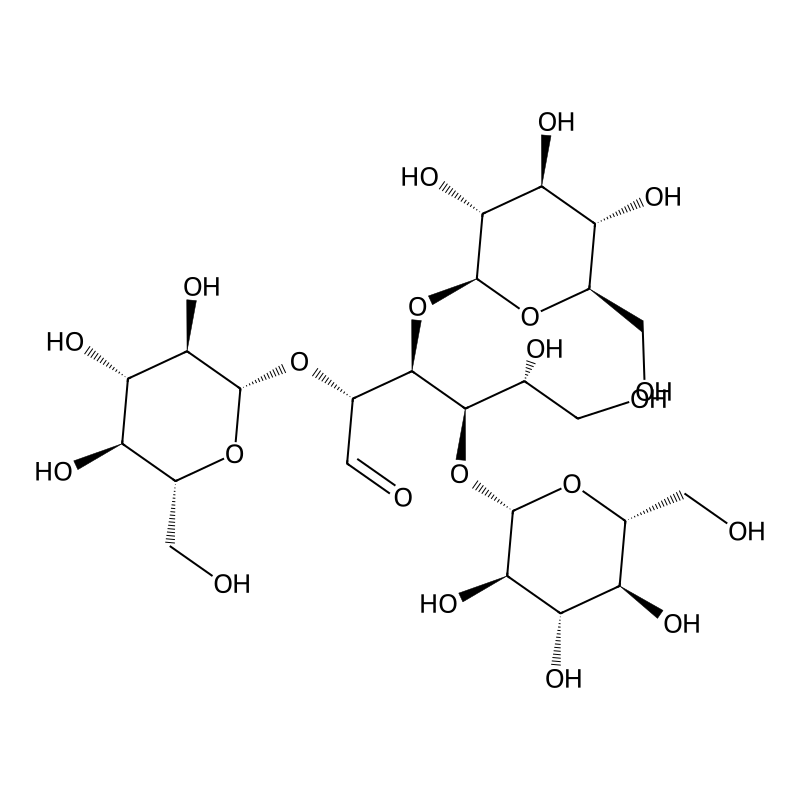

Cellopentaose is a linear oligosaccharide composed of five glucose units linked by β-1,4-glycosidic bonds. It is a specific member of the cellulose degradation products and plays a significant role in the study of cellulose hydrolysis and enzymatic activity. This compound is particularly important in understanding the structure and function of cellulose, which is a major component of plant cell walls and a crucial polysaccharide in biomass.

Cellopentaose plays a crucial role in studying cellulose degradation. It acts as a model substrate for cellulolytic enzymes, aiding researchers in understanding their mechanism of action and efficiency in breaking down cellulose into fermentable sugars []. This knowledge is vital in developing biofuels from lignocellulosic biomass.

Additionally, cellopentaose can participate in transglycosylation reactions where it serves as a substrate for the synthesis of larger oligosaccharides or polysaccharides through the action of glycosyltransferases.

Cellopentaose can be synthesized through several methods:

- Enzymatic Hydrolysis: Using cellulolytic enzymes to hydrolyze cellulose or larger oligosaccharides into cellopentaose.

- Chemical Synthesis: Employing chemical methods to selectively cleave glycosidic bonds in polysaccharides.

- Transglycosylation: Utilizing glycosyltransferases to transfer glucose units from donor substrates to form cellopentaose from smaller oligosaccharides.

These methods allow for the controlled production of cellopentaose for research and industrial applications.

Cellopentaose has several applications:

- Research Tool: It is used in biochemical studies to understand the mechanisms of cellulose degradation and enzyme interactions.

- Food Industry: As a prebiotic, it may promote beneficial gut bacteria.

- Biofuel Production: It serves as an intermediate product in the conversion of lignocellulosic biomass into fermentable sugars for biofuel production.

Interaction studies involving cellopentaose focus on its binding with various enzymes, particularly glycoside hydrolases and lytic polysaccharide monooxygenases. For example, research has demonstrated that cellopentaose binds effectively to the BcsZ enzyme from Escherichia coli, influencing its hydrolytic activity on β-1,4-glucans . These interactions are critical for understanding how microorganisms degrade cellulose and utilize its components.

Cellopentaose is part of a series of cello-oligosaccharides that include:

- Cellobiose (two glucose units)

- Cellotriose (three glucose units)

- Cellotetraose (four glucose units)

- Cellohexaose (six glucose units)

Comparison TableCompound Number of Glucose Units Unique Features Cellobiose 2 Simplest form; basic unit of cellulose Cellotriose 3 Intermediate product in cellulose breakdown Cellotetraose 4 More resistant to enzymatic hydrolysis Cellopentaose 5 Key substrate for specific enzymes Cellohexaose 6 Larger oligosaccharide; more complex

| Compound | Number of Glucose Units | Unique Features |

|---|---|---|

| Cellobiose | 2 | Simplest form; basic unit of cellulose |

| Cellotriose | 3 | Intermediate product in cellulose breakdown |

| Cellotetraose | 4 | More resistant to enzymatic hydrolysis |

| Cellopentaose | 5 | Key substrate for specific enzymes |

| Cellohexaose | 6 | Larger oligosaccharide; more complex |

Cellopentaose stands out due to its unique position within this series as an essential substrate for certain enzymatic reactions while being larger than cellobiose and smaller than cellohexaose. Its interactions with specific enzymes make it a valuable compound for studying cellulose metabolism.

Structural Insights from BcsZ-Cellopentaose Complexes: Posthydrolysis State Characterization

The BcsZ-cellopentaose complex from Escherichia coli provides a paradigm for understanding posthydrolysis states in GH8 hydrolases. Crystallographic analysis reveals that BcsZ adopts an (α/α)~6~-barrel fold, with a deep, sickle-shaped substrate-binding groove housing catalytic residues Glu^55^ and Asp^243^ [1]. In the posthydrolysis state, cellopentaose occupies subsites −1 to −4, while the newly formed nonreducing end dissociates from the truncated polysaccharide chain [1] [2]. This binding mode contrasts with cellulose-degrading homologs like CelA from Clostridium thermocellum, which retain substrates in intermediate hydrolysis states [1].

The BcsZ-cellopentaose interaction is stabilized by hydrogen bonds between the reducing-end glucose (subsite −1) and Gln^55^, Asp^243^, Tyr^182^, and Asp^116^ [1]. Weak electron density near Tyr^242^ and Tyr^332^ suggests transient occupancy of subsites +1 and +2, though these interactions are insufficient for modeling [1]. This structural snapshot implies that BcsZ preferentially binds truncated oligosaccharides post-cleavage, facilitating processive cellulose remodeling during synthesis.

Binding Pockets and Subsite Interactions in GH8 Hydrolases

The substrate-binding groove of BcsZ is demarcated by loops connecting α-helices 3/4 and 5/6, forming four subsites (−1 to −4) that accommodate cellopentaose [1]. Key interactions include:

- Subsite −1: OH-1 of the reducing-end glucose hydrogen-bonds with Gln^55^, while OH-2 and OH-3 interact with Asp^243^/Tyr^182^ and Asp^116^, respectively [1].

- Subsite −2: Stacking against Trp^96^ and an H-bond between OH-6 and Ser^113^ [1].

- Subsite −3: H-bonds to Asp^110^/Asn^112^ and π-stacking with Phe^170^ [1].

- Subsite −4: A single H-bond between OH-2 and Gly^169^’s backbone carbonyl [1].

Comparative analysis with CelA highlights a conserved Gly-Phe-Ala insertion in BcsZ’s helix 5/6 loop, enabling subsite −4 occupancy [1]. This insertion is absent in cellulases like CelA, which bind substrates at subsites +2 to −3, reflecting divergent evolutionary adaptations for synthesis versus degradation [1].

Steric and Electrostatic Constraints in Substrate Recognition

Substrate recognition by BcsZ is governed by steric complementarity and electrostatic complementarity. The sickle-shaped groove imposes strict geometric constraints, excluding branched or substituted β-glucans. Three β-sheets flanking the groove form a funnel that orients linear polysaccharides into the active site [1].

Electrostatic contributions arise from conserved acidic residues (Asp^116^, Asp^110^) and aromatic platforms (Trp^96^, Phe^170^) that stabilize glucosyl moieties via H-bonds and π-stacking [1]. The requirement for a minimal substrate length of six glucose units (occupying subsites −4 to +2) ensures specificity for cellulose intermediates over shorter oligomers [1]. Steric exclusion at the reducing end prevents binding of non-processive hydrolysates, while the open +1/+2 subsites permit iterative threading of nascent cellulose chains during synthesis.